Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate
Overview
Description
Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate: is a complex organic compound that features a thiophene ring, a hydroxyl group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent functionalization introduces the hydroxyl and acetate groups.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of benzo[b]thiophene-7-carboxylic acid.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its potential anti-inflammatory and antioxidant properties make it a candidate for further research in medicinal chemistry.
Medicine: In medicine, this compound could be explored for its therapeutic effects. Its structural similarity to other bioactive compounds suggests it may have potential as an anti-cancer or anti-microbial agent.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are promising, especially in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-6-yl)-acetate: Similar structure but with a different position of the hydroxyl group.
Tributylammonium hydroxy-(3-hydroxy-benzo[b]thiophen-7-yl)-acetate: Different position of the hydroxyl group on the benzene ring.
Uniqueness: Tributylammonium hydroxy-(4-hydroxy-benzo[b]thiophen-7-yl)-acetate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. This arrangement allows for distinct interactions with biological targets and materials, making it a valuable compound for research and application.
Properties
IUPAC Name |
2-hydroxy-2-(4-hydroxy-1-benzothiophen-7-yl)acetate;tributylazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.C10H8O4S/c1-4-7-10-13(11-8-5-2)12-9-6-3;11-7-2-1-6(8(12)10(13)14)9-5(7)3-4-15-9/h4-12H2,1-3H3;1-4,8,11-12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCXFFAZLHDTBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH+](CCCC)CCCC.C1=CC(=C2C=CSC2=C1C(C(=O)[O-])O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.